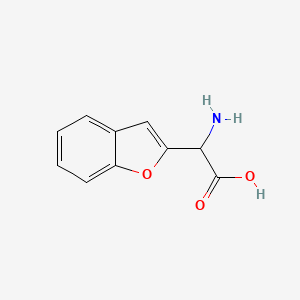

(S)-2-Amino-2-(benzofuran-2-YL)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSKXCUSMBAOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Spectroscopic Characterization of S 2 Amino 2 Benzofuran 2 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments

A ¹H NMR spectrum for (S)-2-Amino-2-(benzofuran-2-YL)acetic acid would provide critical information about the electronic environment of each proton in the molecule. Key expected signals would include those for the aromatic protons on the benzofuran (B130515) ring system, the methine proton at the chiral center (α-carbon), the furan (B31954) ring proton, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would be essential for assigning each proton to its specific position. However, no experimental ¹H NMR data for this specific compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum is used to determine the number and type of carbon atoms in a molecule. For the title compound, distinct signals would be expected for the carboxylic acid carbon, the α-carbon, and the individual carbons of the benzofuran ring. The chemical shifts of these signals are indicative of their hybridization and electronic environment. This analysis is fundamental to confirming the carbon framework of the molecule, but specific spectral data is not available.

Two-Dimensional (2D-NMR) Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the benzofuran and acetic acid moieties.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular structure and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, which is vital for confirming stereochemistry and conformational details. Without experimental 2D-NMR data, these detailed structural connections cannot be confirmed.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carbonyl group, C-O stretches, and various C-H and C=C stretches associated with the aromatic and furan rings. No specific IR or FT-IR spectrum is available in the literature to provide these characteristic frequencies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. HRMS provides a highly accurate mass measurement, which can be used to determine the precise molecular formula of a compound. The analysis of this compound would yield its molecular ion peak, confirming its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information by revealing stable fragments of the molecule. This empirical data is necessary for unequivocal molecular formula confirmation but could not be located.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Stereochemistry and Crystal Structure Determination

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles. Crucially for an enantiomerically pure compound like the (S)-isomer, SC-XRD can determine the absolute stereochemistry at the chiral center, providing unambiguous proof of its configuration. The analysis also reveals how the molecules pack in the solid state, including any intermolecular interactions like hydrogen bonding. A crystal structure for this compound has not been reported in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of a compound provides information about the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the primary chromophore responsible for UV absorption is the benzofuran ring system.

The electronic spectrum of benzofuran and its derivatives is characterized by absorption bands arising from π → π* transitions within the aromatic and heterocyclic rings. Research on various benzofuran derivatives indicates that they typically exhibit distinct absorption bands in the UV region. For instance, certain benzofuran mono-crown derivatives show two main absorption bands, one around 284-290 nm, with a shoulder at approximately 325-350 nm. researchgate.net The exact position and intensity of these absorption maxima (λmax) for this compound are influenced by the substitution pattern, including the presence of the amino and carboxylic acid groups at the α-carbon, as well as the solvent used for analysis.

Table 1: Representative UV-Vis Absorption Data for Benzofuran Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Benzofuran Mono-crown Derivative 1 | THF | 290 | researchgate.net |

| Benzofuran Mono-crown Derivative 2 | THF | 284 | researchgate.net |

This table provides examples of absorption maxima for related benzofuran compounds to illustrate the typical spectral region of interest.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretically calculated percentages based on the compound's molecular formula. For this compound, the molecular formula is C₁₀H₉NO₃.

The verification of the elemental composition is a critical step in the characterization of a newly synthesized compound, confirming its purity and empirical formula. The theoretical elemental composition is calculated from the molecular weight of the compound and the atomic weights of its constituent elements. Experimental values are typically expected to be within ±0.4% of the theoretical values to be considered a good match. This level of accuracy is a standard criterion in synthetic chemistry for confirming the identity of a compound. nih.gov

Table 2: Theoretical and Expected Elemental Analysis Data for C₁₀H₉NO₃

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical % | Expected Experimental % |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 120.10 | 62.82% | 62.42% - 63.22% |

| Hydrogen | H | 1.008 | 9.072 | 4.75% | 4.35% - 5.15% |

| Nitrogen | N | 14.01 | 14.01 | 7.33% | 6.93% - 7.73% |

| Oxygen | O | 16.00 | 48.00 | 25.11% | 24.71% - 25.51% |

| Total | | | 191.182 | 100.00% | |

The molecular weight of this compound is 191.182 g/mol .

Spectroscopic Differentiation of Positional Isomers and Stereoisomers

The unambiguous identification of this compound requires methods that can distinguish it from both its positional isomers and its corresponding (R)-enantiomer.

Differentiation of Positional Isomers:

Positional isomers of this compound would involve the attachment of the aminoacetic acid group to different positions on the benzofuran ring (e.g., position 3, 4, 5, 6, or 7). Spectroscopic techniques are crucial for distinguishing these isomers.

UV-Vis Spectroscopy: The position of substitution on the benzofuran ring can significantly affect the electronic environment and, consequently, the UV-Vis absorption spectrum. Different positional isomers are expected to exhibit shifts in their λmax values. For example, studies on alkoxythiotetronic acids, a related heterocyclic system, have shown that 2- and 4-positional isomers have distinct and reliable differences in their UV absorbance patterns, allowing for their unambiguous differentiation. mdpi.com A similar principle would apply to isomers of amino(benzofuranyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating positional isomers. The chemical shifts, coupling constants (J-values), and splitting patterns of the protons on the benzofuran ring are highly dependent on their relative positions and the electronic influence of the substituent. Each positional isomer would present a unique and predictable set of signals in the aromatic region of the NMR spectrum, allowing for clear identification.

Differentiation of Stereoisomers:

Distinguishing between the (S) and (R) enantiomers of 2-Amino-2-(benzofuran-2-YL)acetic acid is more challenging as they have identical physical and spectroscopic properties in an achiral environment. To differentiate them, a chiral environment must be introduced.

NMR Spectroscopy with Chiral Auxiliaries: This is a common method for determining enantiomeric purity and assigning absolute configuration.

Chiral Derivatizing Agents (CDAs): The racemic amino acid can be reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers. ethz.ch These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification. researchgate.net

Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample of the racemic amino acid. nih.gov The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes exist in a dynamic equilibrium and result in the separation of NMR signals for the (R) and (S) enantiomers, enabling the determination of the enantiomeric ratio. rsc.org

These advanced spectroscopic methods are indispensable for the complete and accurate structural elucidation of this compound, ensuring its identity and purity are unequivocally established.

Computational Studies and Theoretical Insights into S 2 Amino 2 Benzofuran 2 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. physchemres.org DFT calculations have been instrumental in predicting the molecular geometry, electronic properties, and spectroscopic features of benzofuran (B130515) derivatives. physchemres.orgresearchgate.net

Theoretical studies often begin with geometry optimization to find the most stable arrangement of atoms in a molecule. For molecules with carboxylic acid groups, like (S)-2-Amino-2-(benzofuran-2-YL)acetic acid, both monomeric and dimeric structures are computationally modeled to understand intermolecular interactions. researchgate.net The optimization of these structures is typically performed using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). researchgate.net Comparing the computationally obtained parameters for both the monomer and dimer with experimental data, where available, allows for validation of the theoretical model. researchgate.net For similar benzofuran derivatives, computational studies have shown that simulated geometric parameters are generally in good agreement with experimental values obtained from X-ray diffraction (XRD), with minor deviations attributable to the different phases (gas phase for computation, solid phase for XRD). researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to participate in charge transfer interactions. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For benzofuran derivatives, DFT calculations are used to map the HOMO and LUMO distributions. researchgate.netresearchgate.net This analysis helps in understanding the charge transfer interactions that can occur within the molecule, which is vital for predicting its biological and chemical behavior. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

DFT calculations are also employed to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the harmonic vibrational wavenumbers, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule. researchgate.net A comparison between the computed and experimental spectra helps to confirm the molecular structure. researchgate.net Potential energy distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concepts. uni-muenchen.deusc.edu This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de NBO analysis is valuable for understanding charge distribution, hybridization, and intramolecular interactions. researchgate.net

Natural Population Analysis (NPA), a part of the NBO program, calculates the atomic charges. uni-muenchen.de These charges offer a more stable and reliable description of electron distribution compared to other methods like Mulliken population analysis. usc.edu The analysis of donor-acceptor interactions within the NBO framework reveals hyperconjugative interactions that contribute to the stability of the molecule. wisc.edu These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wisc.edu The stabilization energy associated with these interactions can be estimated using second-order perturbation theory. wisc.edu

Table 2: Key Concepts in NBO Analysis

| Concept | Description |

|---|---|

| Natural Atomic Orbitals (NAOs) | A set of orthonormal atomic orbitals derived from the density matrix. |

| Natural Hybrid Orbitals (NHOs) | Describe the directed valence hybrids (e.g., sp, sp2, sp3) for each atom. |

| Natural Bond Orbitals (NBOs) | Localized orbitals representing bonds, lone pairs, and core electrons. |

| Donor-Acceptor Interactions | Interactions between filled (donor) and empty (acceptor) NBOs, indicating electron delocalization. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Red-colored regions on the MEP map correspond to areas of negative potential, which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential, prone to nucleophilic attack. researchgate.net For amino acids and their derivatives, the MEP map can highlight the reactive nature of the carboxylic acid and amino groups. researchgate.net This information is crucial for predicting how the molecule will interact with other molecules, such as biological receptors. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with other molecules, such as proteins. nih.govsemanticscholar.org By simulating the movements of atoms and molecules, MD can reveal the flexibility of this compound and how it might bind to a protein's active site. nih.gov These simulations are particularly useful in drug design for understanding the stability of ligand-protein complexes and the key interactions that govern binding. semanticscholar.org While specific MD simulation data for this compound is not detailed in the provided context, the general methodology is widely applied to similar compounds to explore their biological potential. physchemres.orgsemanticscholar.org

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor). nih.gov This method helps in understanding the binding mechanism and predicting the strength of the interaction, which is crucial for drug design.

Docking studies on benzofuran derivatives have explored their potential to inhibit various key enzymes implicated in disease.

Farnesyltransferase (FTase): FTase is an enzyme that attaches a farnesyl group to specific proteins, including the Ras protein, which is often mutated in human cancers. japsonline.com Inhibition of FTase is a key strategy in anticancer drug development. japsonline.com Docking studies on FTase inhibitors focus on interactions within the enzyme's binding site, which includes a zinc ion essential for its catalytic activity. japsonline.comnih.gov Computational models are used to predict how ligands, such as potential benzofuran derivatives, bind to this active site, considering the flexibility of the inhibitor and key protein residues. nih.gov

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that break down neurotransmitters. nih.govphyschemres.org Their inhibition is a primary therapeutic approach for Alzheimer's disease. researchgate.netscienceopen.com Molecular docking studies have shown that benzofuran-based compounds can effectively bind to the active sites of these enzymes. researchgate.netnih.gov Key interactions often involve hydrogen bonding and π-π stacking with amino acid residues like Trp86 in the catalytic active site (CAS) and Tyr334 in the peripheral anionic site (PAS) of AChE. nih.govpeerj.com

DNA Gyrase B: This enzyme, also known as DNA topoisomerase II, is essential for bacterial DNA replication and is a validated target for antibacterial drugs. biosolveit.denih.gov Its absence in humans makes it an attractive target for developing safe antibiotics. researchgate.net Docking simulations of inhibitors with the ATP-binding site of the GyrB subunit reveal crucial hydrogen bond interactions with residues such as Asn46 and Gly77, as well as hydrophobic interactions with residues like Val43, Val71, and Pro79. researchgate.net These studies provide a blueprint for designing novel benzofuran-based antibacterial agents.

Poly (ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is an effective strategy for treating cancers, particularly those with BRCA mutations. nih.govmdpi.com Docking studies of PARP-1 inhibitors reveal highly conserved interactions. These include hydrogen bonds with Gly863 and Ser904 and π-stacking interactions with Tyr907. mdpi.comnih.gov The benzamide (B126) moiety, a common feature in many PARP inhibitors, is structurally related to the benzofuran scaffold, suggesting that benzofuran derivatives could be designed to fit into this binding pocket. nih.gov

Molecular docking not only predicts the binding pose but also estimates the binding affinity, typically expressed in kcal/mol, where a lower value indicates a stronger interaction. orientjchem.org For benzofuran derivatives, these studies have elucidated specific binding modes. For instance, in cholinesterase inhibition, interactions are modulated by hydrogen bonding, π-π stacking, and hydrophobic interactions within the enzyme's binding pocket. peerj.com The analysis of these interactions allows for the rational design of more potent inhibitors. peerj.com The predicted binding affinities and key interactions for representative benzofuran derivatives against various targets are summarized based on findings from multiple studies.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| Benzofuran Derivative | Acetylcholinesterase (AChE) | -12.2 to -12.0 | Trp86, Tyr121, Tyr334, Phe288 | peerj.com |

| Benzofuran-Azacyclic Hybrid | Acetylcholinesterase (AChE) | Not Specified | Trp86 | nih.gov |

| Heterocyclic Compound | DNA Gyrase B | -4.5 to -6.3 | Asn46, Gly77, Arg76, Thr165 | researchgate.net |

| Benzamide-containing Inhibitor | PARP-1 | Not Specified | Gly863, Ser904, Tyr907, Met890 | mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For benzofuran derivatives, 2D- and 3D-QSAR models have been developed to predict activities such as vasodilation and anticancer effects. mdpi.commdpi.comresearchgate.net These models are built using calculated molecular descriptors (e.g., topological, electronic, and conformational) and are validated statistically to ensure their predictive power. mdpi.com For example, a robust QSAR model for benzofuran-based vasodilators was developed with a high correlation coefficient (R² = 0.816) and strong internal validation scores (R²cvOO = 0.731), indicating its reliability. mdpi.com Such models are valuable tools for predicting the activity of novel compounds and guiding the synthesis of more potent analogues. mdpi.commdpi.com

In Silico Screening Methodologies for Novel Analogues

In silico or virtual screening is a powerful methodology used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. nii.ac.jp This process typically involves high-throughput docking of millions of compounds into the active site of a target protein. nih.govnii.ac.jp The top-scoring hits are then selected for further analysis and experimental testing. nih.gov This approach has been successfully used to identify novel inhibitors for targets like PARP-1 and bacterial enzymes such as DNA gyrase. nih.govnih.gov By starting with a known active scaffold, such as benzofuran, virtual screening can be employed to identify novel analogues with potentially improved activity, selectivity, and pharmacological properties. The process allows for the rapid exploration of vast chemical space to prioritize candidates for synthesis and biological evaluation. nih.govnii.ac.jp

Computational Studies on Pharmacological Properties and Reactivity Descriptors

Computational chemistry is widely used to predict the pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and chemical reactivity of drug candidates. researchgate.netuomustansiriyah.edu.iq For benzofuran derivatives, studies have utilized Density Functional Theory (DFT) to calculate quantum chemical descriptors that provide insight into their reactivity. researchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. researchgate.net Other calculated descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), help in understanding the molecule's behavior in chemical reactions. scirp.org

| Reactivity Descriptor | Symbol | Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Indicates electron-donating ability | researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Indicates electron-accepting ability | researchgate.net |

| HOMO-LUMO Energy Gap | ΔE | Relates to chemical stability and reactivity | researchgate.net |

| Chemical Potential | μ | Describes the escaping tendency of electrons | scirp.org |

| Chemical Hardness | η | Measures resistance to change in electron distribution | scirp.org |

| Electrophilicity Index | ω | Quantifies the energy lowering due to maximal electron flow | scirp.org |

Nonlinear Optical (NLO) Properties and Quantum Chemical Calculations

Nonlinear optical (NLO) materials are capable of altering the properties of light, such as its frequency or phase, and are crucial for applications in telecommunications, optical computing, and data storage. illinois.edu Benzofuran derivatives have been identified as promising candidates for NLO applications due to their π-conjugated systems, which facilitate electron density redistribution under an external electric field. physchemres.org Quantum chemical calculations, particularly using DFT, are employed to predict the NLO properties of these molecules. physchemres.orgmedmedchem.com Key parameters calculated include the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (βtot), which is the primary measure of second-order NLO activity. medmedchem.commedmedchem.com Studies on various benzofuran derivatives have shown that they can exhibit significant NLO responses, making them attractive for the development of new optical materials. researchgate.netphyschemres.org

| NLO Parameter | Symbol | Description | Reference |

|---|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. | medmedchem.com |

| Mean Polarizability | α | The ability of the molecule's electron cloud to be distorted by an external electric field. | medmedchem.com |

| First Hyperpolarizability | βtot | A measure of the second-order NLO response of a molecule. | physchemres.orgmedmedchem.com |

Structure Activity Relationship Sar Studies of S 2 Amino 2 Benzofuran 2 Yl Acetic Acid Derivatives

Impact of Chiral Purity on Biological Activity and Selectivity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of molecular recognition in biological systems. For molecules with a single stereocenter, such as (S)-2-Amino-2-(benzofuran-2-YL)acetic acid, the two resulting enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions.

Generally, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects mdpi.com. The specific (S)-configuration at the α-carbon of the amino acid moiety in this compound is often crucial for its activity. This stereochemistry dictates the precise three-dimensional orientation of the benzofuran (B130515) ring, the amino group, and the carboxylic acid group. This specific arrangement is often required for optimal binding to the chiral pocket of a target protein.

Influence of Substitution Patterns on the Benzofuran Ring (e.g., positions 2, 3, and 5)

The benzofuran ring serves as a crucial scaffold, and modifications to this core structure can significantly modulate the compound's activity. The electronic and steric properties of substituents on the benzofuran ring can influence binding affinity, selectivity, and pharmacokinetic properties. pharmatutor.orgnih.govmdpi.com

Position 2: The parent compound features the amino acid moiety at the 2-position of the benzofuran ring. This position is often critical for activity, as it directly projects the key interacting groups into the binding site of a biological target pharmatutor.orgmedcraveonline.com. Replacing or modifying the substituent at this position can drastically alter the compound's pharmacological profile.

Position 3: The introduction of substituents at the C-3 position of the benzofuran ring has been shown to significantly impact antiproliferative activity in various benzofuran derivatives. For example, adding a methyl group at this position can lead to a notable increase in potency against certain cell lines mdpi.com.

Position 5: Substitution at the 5-position of the benzofuran ring can also be a key determinant of activity. The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, can influence the electronic distribution of the entire ring system and thereby affect its interaction with target proteins. For example, studies on related benzofuran structures have shown that introducing groups like methoxy (B1213986) or amino at specific positions can enhance biological effects mdpi.com.

The following table summarizes the general impact of substitutions on the benzofuran ring based on studies of various derivatives.

| Substitution Position | Type of Substituent | General Effect on Activity | Reference |

| Position 3 | Methyl Group | Significant increase in antiproliferative activity | mdpi.com |

| Position 6 | Methoxy Group | Higher antiproliferative activity observed in some derivatives | mdpi.com |

| Position 7 | Methoxy Group | Lower activity compared to substitution at the 6-position | mdpi.com |

Role of the Amino Acid Moiety and Carboxylic Acid Functionality in Molecular Recognition

The amino acid portion of this compound is fundamental to its ability to be recognized by and interact with biological targets. Both the amino group and the carboxylic acid group play distinct and crucial roles. wisconsin.edumdpi.com

The amino group can act as a hydrogen bond donor and can be protonated under physiological conditions, forming a positively charged ammonium ion. This positive charge can engage in crucial electrostatic interactions or ionic bonds with negatively charged residues, such as aspartate or glutamate (B1630785), in the binding pocket of a receptor or enzyme.

The carboxylic acid functionality is also a key pharmacophoric feature. It can act as a hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated to form a negatively charged carboxylate ion. This negative charge is often essential for anchoring the molecule within the binding site through interactions with positively charged amino acid residues like lysine or arginine, or with metal ions that may be present as cofactors. The planarity of the carboxylate group also influences the binding geometry.

The combination of the amino and carboxylic acid groups creates a zwitterionic character that can be critical for membrane transport and for establishing a network of interactions within a binding site, contributing to both the affinity and specificity of the molecule wisconsin.edu.

Conformational Flexibility and Receptor Recognition in Biological Systems

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a key factor in its interaction with a biological receptor nih.govnih.gov. While a certain degree of rigidity can be beneficial for pre-organizing a molecule into an active conformation, some flexibility is often required to allow for an optimal induced fit upon binding to the target protein nih.gov.

For this compound, the primary sources of conformational flexibility are the rotatable bonds connecting the benzofuran ring to the α-carbon and the bonds within the amino acid side chain. The molecule must adopt a specific low-energy conformation to fit precisely into the receptor's binding pocket. Computational modeling and biophysical studies can elucidate how local conformational flexibility influences the recognition process nih.gov. The inherent flexibility allows the molecule to adapt its shape to the contours of the binding site, maximizing favorable interactions and leading to a stable drug-receptor complex nih.govnih.gov.

Bioisosteric Replacement and Scaffold Hopping Strategies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug-like properties by substituting one functional group or scaffold with another that has similar physicochemical characteristics, while retaining or improving biological activity drughunter.com.

Benzofuran as a Bioisostere for Other Heterocycles (e.g., Benzothiophene, Benzimidazole, Phenyl)

Benzothiophene: The replacement of the oxygen in the benzofuran ring with a sulfur atom to form a benzothiophene analog can lead to changes in lipophilicity, metabolic stability, and hydrogen bonding capacity. QSAR studies on benzofuran/benzothiophene derivatives have shown that both scaffolds can be effective, with the choice depending on the specific target and desired properties nih.gov.

Indole (B1671886): Replacing the benzofuran's oxygen with a secondary amine (NH group) to form an indole ring introduces a hydrogen bond donor, which can potentially form new interactions with the target protein mdpi.com.

This strategy, sometimes referred to as "scaffold hopping," allows for the exploration of novel chemical space and can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

Replacement of Carboxylic Acid Groups (e.g., Tetrazoles)

While the carboxylic acid group is often crucial for activity, its presence can sometimes lead to poor oral bioavailability or rapid metabolism nih.gov. Therefore, replacing it with a bioisosteric group is a common optimization strategy. The 5-substituted 1H-tetrazole ring is one of the most successful and widely used bioisosteres for a carboxylic acid drughunter.comtandfonline.comopenaccessjournals.com.

Key Properties of Tetrazoles as Carboxylic Acid Bioisosteres:

Acidity: The pKa of a 5-substituted tetrazole is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the key ionic interactions of the carboxylate group drughunter.com.

Lipophilicity: Tetrazole anions are generally more lipophilic than the corresponding carboxylates, which can sometimes improve membrane permeability and oral absorption nih.govtandfonline.com.

Metabolic Stability: The tetrazole ring is generally more stable to metabolic transformations than the carboxylic acid group tandfonline.com.

Spatial Arrangement: The tetrazole ring is planar, similar to the carboxylate group, and its nitrogen atoms can act as hydrogen bond acceptors. However, the hydrogen-bond environment around the tetrazolate extends further than that of the carboxylate nih.gov.

The replacement of a carboxylic acid with a tetrazole has led to improved drug candidates in many cases, a classic example being the angiotensin II receptor antagonist losartan drughunter.comopenaccessjournals.com. This strategy represents a viable path for modifying this compound to enhance its drug-like properties.

| Original Group | Bioisosteric Replacement | Key Physicochemical Similarities | Potential Advantages of Replacement | References |

| Carboxylic Acid | 5-Substituted 1H-Tetrazole | Similar pKa, anionic charge at physiological pH | Increased lipophilicity, enhanced metabolic stability, improved oral bioavailability | drughunter.comnih.govtandfonline.comopenaccessjournals.com |

Insufficient Data Available to Fulfill Request

Despite a comprehensive search of publicly available scientific literature, there is insufficient specific data to generate a detailed article on the chemical compound "this compound" that adheres to the provided outline.

The executed searches for "," with a focus on "Design of Conformationally Constrained Analogues" and "Modulation of Pharmacokinetic and Pharmacodynamic Profiles through Structural Modifications," did not yield specific research findings, detailed studies, or data tables directly pertaining to this compound or its closely related derivatives.

While general information on the biological activities and synthesis of various benzofuran compounds is available, the specific focus on conformationally constrained analogues and the pharmacokinetic and pharmacodynamic modulation of "this compound" derivatives is not present in the accessible literature. The creation of scientifically accurate and detailed content for the requested sections and subsections, including the mandatory data tables, is therefore not possible based on the available information.

Derivatives and Analogues of S 2 Amino 2 Benzofuran 2 Yl Acetic Acid

Synthesis and Biological Evaluation of Amide Derivatives

The transformation of the carboxylic acid group of (S)-2-amino-2-(benzofuran-2-yl)acetic acid into an amide is a common strategy to generate derivatives with potentially altered pharmacological profiles. The synthesis of benzofuran-2-carboxamide (B1298429) derivatives, for instance, can be achieved through various modern synthetic methodologies. mdpi.com One sophisticated approach combines 8-aminoquinoline (B160924) directed C–H functionalization with a two-step transamidation protocol, allowing for the creation of a diverse set of benzofuran-2-carboxamides with different substituents at the C3 position. mdpi.com

Another synthetic route involves the Curtius rearrangement. For example, 5-nitrobenzofuran-2-carboxyhydrazide can be treated with reagents like sodium nitrite (B80452) to form an azide, which then rearranges upon treatment with various aromatic amines to yield substituted-5-nitrobenzofuran-2-yl-carbamides. ajphs.com

The biological evaluation of these amide derivatives has uncovered a range of activities. Certain novel benzofuran-containing carbamide derivatives have been screened for their anti-microbial and anti-inflammatory properties. ajphs.com Similarly, other series of 2-aminobenzamide (B116534) derivatives have been synthesized and tested against various bacterial and fungal strains, demonstrating the potential of the amide functional group to confer antimicrobial activity. mdpi.com

Table 1: Synthesis and Activity of Benzofuran (B130515) Amide Derivatives

| Derivative Type | Synthetic Method | Biological Activity Screened | Source |

|---|---|---|---|

| Benzofuran-2-carboxamides | C–H Arylation and Transamidation | Not specified in abstract | mdpi.com |

| 5-Nitrobenzofuran-2-yl-carbamides | Curtius Rearrangement | Antimicrobial, Anti-inflammatory | ajphs.com |

Design and Research on Ester and Alkyl Analogs

The design of ester and alkyl analogs of this compound is another key area of research aimed at modifying the compound's physicochemical properties, such as lipophilicity and metabolic stability. Esterification of the carboxylic acid moiety can enhance membrane permeability, potentially improving bioavailability.

Research into amino acid-based surfactants provides a framework for understanding how these modifications work. The condensation of an amino acid's carboxyl group with fatty alcohols results in the formation of alkyl ester derivatives. researchgate.net This general principle is applied in medicinal chemistry to create prodrugs or to fine-tune a molecule's properties. For instance, studies on ibuprofen (B1674241) derivatives have shown that creating alkyl ester salts of L-amino acids can significantly alter water solubility, lipophilicity, and skin permeability. mdpi.com These findings suggest that converting this compound into its ethyl, propyl, or butyl esters could similarly modulate its biological characteristics. mdpi.com

Alkyl analogs, where the core structure is modified with alkyl chains, are designed to explore the steric and electronic requirements of biological targets. While direct research on alkyl analogs of this compound is not detailed in the provided sources, the principles of their design involve adding alkyl groups to the benzofuran ring, the amino group, or the alpha-carbon to probe structure-activity relationships.

Exploration of Fused Ring Systems Containing the Benzofuran-Amino Acid Moiety (e.g., Furoquinolinacetic Acids)

Incorporating the benzofuran-amino acid scaffold into larger, fused heterocyclic systems is a strategy to create rigid analogues with unique three-dimensional shapes, potentially leading to novel biological activities. The benzofuran scaffold itself is recognized as a "privileged structure" in medicinal chemistry, and its fusion with other rings can yield potent compounds. nih.gov

Synthetic approaches to create fused furan (B31954) ring systems often involve intramolecular cyclization reactions. nih.gov For example, unsaturated acyloxy sulfone derivatives can undergo cyclization to form fused furans. nih.gov While the direct synthesis of a furoquinolinacetic acid from the parent amino acid is not explicitly described, the methodologies for creating fused benzofurans are well-established. These methods include acid-catalyzed cyclizations, transition-metal-catalyzed transformations, and intramolecular Wittig reactions. mdpi.comnih.gov Such strategies could theoretically be adapted to construct complex polycyclic systems built upon the this compound framework.

Development of Hybrid Molecules with Other Pharmacophores (e.g., Thiazole (B1198619), Pyrimidine, Pyrazole)

The development of hybrid molecules involves covalently linking the this compound moiety with other known pharmacophores to create a single molecule with multiple potential biological functions. This multi-target directed ligand (MTDL) approach is a prominent strategy in modern drug design, particularly for complex diseases like cancer and Alzheimer's disease. researchgate.net

The benzofuran nucleus is a versatile scaffold for creating such hybrids. Research has shown the successful synthesis of hybrid compounds containing benzofuroxan (B160326) and 2-aminothiazole (B372263) moieties. nih.gov These hybrids were synthesized via an aromatic nucleophilic substitution reaction and demonstrated enhanced anticancer activity compared to the individual starting components. nih.gov Another study focused on designing benzofuran hybrids as dual PI3K/VEGFR2 inhibitors for cancer therapy, showcasing the potential of this approach. nih.gov

Furthermore, hybrid molecules linking benzofuran and 8-hydroxyquinoline (B1678124) have been developed as potential multi-target agents for Alzheimer's disease, designed to inhibit cholinesterases and modulate β-amyloid aggregation. researchgate.net These examples underscore the principle that the benzofuran-amino acid structure can be effectively combined with pharmacophores like thiazole to generate novel therapeutic candidates.

Table 2: Examples of Benzofuran-Based Hybrid Molecules

| Hybrid Partner | Synthetic Strategy | Target/Application | Source |

|---|---|---|---|

| 2-Aminothiazole | Aromatic Nucleophilic Substitution | Anticancer | nih.gov |

| Thioamide/Thiosemicarbazone | Willgerodt–Kindler reaction | Anticancer (PI3K/VEGFR2 inhibitors) | nih.gov |

Positional and Stereoisomeric Analogues Research (e.g., Aminopropylbenzofuran isomers)

Investigating positional and stereoisomeric analogues is crucial for understanding the structure-activity relationship (SAR) of this compound. This involves synthesizing and evaluating isomers where the amino acid side chain is attached to different positions of the benzofuran ring or where the stereochemistry is altered.

Research into aminopropylbenzofuran isomers, such as 2-(2-methylaminopropyl)benzofuran (2-MAPB) and 5-(2-methylaminopropyl)benzofuran (5-MAPB), highlights the importance of substituent positioning. researchgate.netnih.gov Although these are not amino acids, they are structurally related analogues. Distinguishing between these positional isomers can be challenging due to their similar structures. researchgate.net Advanced analytical techniques like mass spectrometry combined with computational studies are employed to identify unique fragmentation patterns that allow for their differentiation. nih.gov For example, under electrospray ionization, the 2-substituted isomer (2-MAPB) can form an intramolecular hydrogen bond, leading to a different fragmentation pathway compared to the 5-substituted isomer (5-MAPB). nih.gov This type of research is fundamental for the unambiguous identification of specific isomers and for understanding how the position of the side chain on the benzofuran ring impacts molecular properties and, by extension, biological activity.

Future Directions and Research Opportunities

Advancements in Asymmetric Synthesis for Scalable Production of (S)-2-Amino-2-(benzofuran-2-YL)acetic Acid

The efficient and scalable synthesis of enantiomerically pure this compound is paramount for its development in therapeutic and research applications. Current research focuses on moving beyond laboratory-scale preparations to robust, industrial-scale manufacturing. A key advancement lies in the refinement of asymmetric catalytic methods. For instance, the Sharpless aminohydroxylation has been successfully applied on a gram scale to produce related benzofuran (B130515) amino acid precursors with high enantiomeric excess (>95% ee).

Future strategies will likely focus on continuous flow chemistry, which offers improved safety, efficiency, and scalability over traditional batch processes. Furthermore, the development of novel chiral ligands and catalysts, such as copper/BOX complexes and chiral chromium catalysts, is a promising avenue for achieving high yields and stereoselectivity under mild conditions. Biocatalysis, employing engineered enzymes like transaminases, also presents a green and highly selective alternative for large-scale production of chiral amines and amino acids.

| Synthetic Strategy | Key Features | Scalability Potential | Reported Enantioselectivity |

| Sharpless Aminohydroxylation | Utilizes osmium tetroxide and a chiral ligand. | Demonstrated on 15-gram scale. | >95% ee |

| Copper/BOX Catalysis | Employs readily accessible copper catalysts and BOX ligands. | Scalable to the gram scale. | 88–97% ee |

| Asymmetric Cationic Polymerization | Uses chiral amino acid derivatives with a Lewis acid. | Primarily for polymer synthesis but principles are applicable. | High optical activity reported. |

| Biocatalysis (e.g., Transaminases) | Employs engineered enzymes for high stereospecificity. | High; used in industrial pharmaceutical synthesis. | Typically >99% ee |

| Continuous Flow Chemistry | Improved heat transfer, safety, and automation. | Very high; ideal for industrial production. | Dependent on the incorporated catalytic method. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzofuran Amino Acids

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of drug candidates based on the benzofuran amino acid scaffold. These computational tools can analyze vast datasets to predict biological activities, pharmacokinetic properties, and potential toxicities, thereby accelerating the drug discovery pipeline and reducing costs.

Q & A

Q. What causes variability in crystallographic refinement metrics (e.g., R-factor) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.